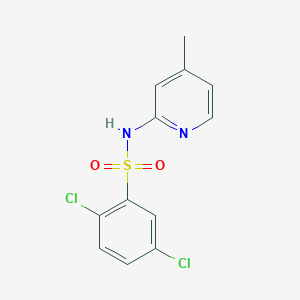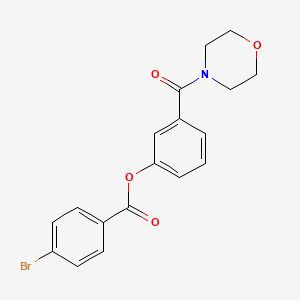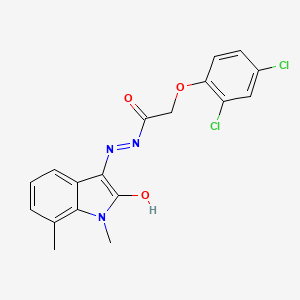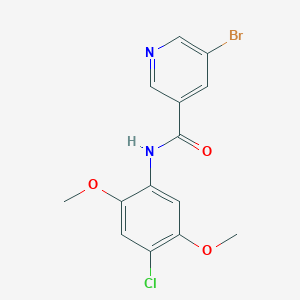
2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione, also known as DBM, is a chemical compound that has been widely studied for its potential applications in scientific research. DBM is a yellow crystalline powder that is soluble in organic solvents such as chloroform and acetone. In We will also list future directions for research on this compound.
Applications De Recherche Scientifique
2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant properties. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione. One area of research is in the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of research. Finally, more research is needed to explore the potential interactions between this compound and other drugs or xenobiotics.
Propriétés
IUPAC Name |
2-benzhydryl-2-bromoindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c23-22(20(24)17-13-7-8-14-18(17)21(22)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYZBIYMJROHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(2-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3462666.png)
![ethyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3462670.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3462681.png)

![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3462693.png)
![N,N-diethyl-1-phenyl-5-[(phenylacetyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3462697.png)

![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3462716.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B3462723.png)



